3-(Dimethylamino)-5-nitrobenzonitrile
Description
3-(Dimethylamino)-5-nitrobenzonitrile is a benzonitrile derivative characterized by a dimethylamino (–N(CH₃)₂) group at the 3-position and a nitro (–NO₂) group at the 5-position of the benzene ring. Its crystal structure (monoclinic, space group P21/n) has been resolved via single-crystal X-ray diffraction, revealing a planar molecular geometry with key bond lengths and angles consistent with resonance stabilization of the amidine group (–N=CH–N(CH₃)₂) . The molecular formula is C₁₀H₁₀N₄O₂, with a molar mass of 218.22 g/mol .
Properties
CAS No. |
90405-50-8 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(dimethylamino)-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H9N3O2/c1-11(2)8-3-7(6-10)4-9(5-8)12(13)14/h3-5H,1-2H3 |
InChI Key |
FKSQJAZHZJACHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(Dimethylamino)-5-nitrobenzonitrile, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Differences
Substituent Effects on Bioactivity: The amidine group (–N=CH–N(CH₃)₂) in this compound facilitates hydrogen bonding and π-stacking, critical for interactions with biological targets like enzymes or DNA . In contrast, the diazenyl group in 3-{[4-(diethylamino)phenyl]diazenyl}-5-nitrobenzonitrile confers strong light absorption, making it suitable for dyes rather than therapeutics .
Halogenated analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) exhibit higher reactivity due to electron-withdrawing effects of –Cl, making them versatile intermediates in cross-coupling reactions .
Crystallographic Variations: this compound adopts a monoclinic crystal system with a = 7.6496 Å and β = 106.475°, stabilized by intermolecular hydrogen bonds . Bulkier analogs (e.g., pyrazolylidene derivatives) may exhibit less planar structures, reducing packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
